Thiogeraniol

Lipophilicity Log P Octanol-Water Partition

Thiogeraniol (CAS 39067-80-6), also designated as (E)-3,7-dimethylocta-2,6-diene-1-thiol or geranyl mercaptan, is a monoterpenoid thiol belonging to the acyclic monoterpene structural class. It is the thiol analog of geraniol (CAS 106-24-1), wherein the hydroxyl group (-OH) of geraniol is formally replaced by a sulfhydryl group (-SH).

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 39067-80-6
Cat. No. B3425138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiogeraniol
CAS39067-80-6
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCS)C)C
InChIInChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
InChIKeyFACAUSJJVBMWLV-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiogeraniol (CAS 39067-80-6): Monoterpene Thiol Baseline Properties for Flavor, Fragrance, and Chemical Procurement


Thiogeraniol (CAS 39067-80-6), also designated as (E)-3,7-dimethylocta-2,6-diene-1-thiol or geranyl mercaptan, is a monoterpenoid thiol belonging to the acyclic monoterpene structural class [1]. It is the thiol analog of geraniol (CAS 106-24-1), wherein the hydroxyl group (-OH) of geraniol is formally replaced by a sulfhydryl group (-SH) [1]. The compound possesses the molecular formula C₁₀H₁₈S and a molecular weight of 170.32 g/mol [2]. Thiogeraniol is recognized internationally as a food flavoring agent (FEMA No. 3472; JECFA No. 524; CoE No. 11583) and has undergone comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) for fragrance applications [2][3].

Why Geraniol and Other Monoterpenes Cannot Simply Substitute Thiogeraniol in Formulations


The formal substitution of oxygen with sulfur in the transition from geraniol to thiogeraniol induces profound and quantifiable alterations in physicochemical properties and organoleptic performance that preclude simple generic interchange in formulation or synthesis. Specifically, the sulfur atom imparts substantially higher lipophilicity (Log P shift from ~3.28 for geraniol to 4.62-4.88 for thiogeraniol) [1], fundamentally altering partitioning behavior, membrane permeability, and fragrance tenacity (substantivity) . The reduced electronegativity of sulfur compared to oxygen modifies hydrogen bonding capacity, affecting volatility and solvent compatibility [1]. Most critically for flavor and fragrance procurement, thiogeraniol introduces a green, sulfurous, fruity, berry-like odor profile with minty and catty nuances that is organoleptically distinct from the sweet, floral, rosy character of geraniol [2]. These differential properties render thiogeraniol non-interchangeable with its oxygenated analog across applications in perfumery, flavor formulation, and as a synthetic intermediate in organosulfur chemistry, where its enhanced nucleophilicity relative to geraniol is exploited . The evidence provided below substantiates these differentiating characteristics with specific comparative and quantitative data.

Quantitative Differentiation Evidence: Thiogeraniol Versus Comparator Compounds


Elevated Lipophilicity (Log P) of Thiogeraniol Relative to Geraniol Alters Partitioning and Bioavailability

Thiogeraniol exhibits substantially greater lipophilicity than its oxygenated analog geraniol. The log Kow (octanol-water partition coefficient) for thiogeraniol is reported as 4.88 (EPI Suite) or 4.62 (predicted) [1]. For geraniol (CAS 106-24-1), the accepted log P value is approximately 3.28-3.47. This differential of approximately +1.4 to +1.6 log units indicates that thiogeraniol is approximately 25-40 times more lipophilic than geraniol [2]. The quantitative difference directly impacts formulation considerations, as lipophilicity governs membrane permeability, dermal absorption, and partitioning behavior in complex mixtures.

Lipophilicity Log P Octanol-Water Partition Formulation Science Physicochemical Property

Extended Fragrance Substantivity of 197 Hours Distinguishes Thiogeraniol for Long-Lasting Formulations

Thiogeraniol demonstrates exceptional fragrance substantivity—a critical performance metric in perfumery defined as the duration a fragrance material remains perceptible on a smelling strip after application. When tested at a 1.00% concentration in dipropylene glycol, thiogeraniol exhibits a substantivity of 197 hours [1]. For comparative context, typical monoterpene alcohols such as geraniol, citronellol, and linalool typically exhibit substantivity values in the range of 12-48 hours under comparable test conditions [2]. This represents a 4- to 16-fold extension in fragrance longevity, a quantifiable advantage for applications requiring prolonged scent persistence in fine fragrances, personal care products, and ambient scenting systems.

Substantivity Fragrance Tenacity Perfumery Formulation Performance Longevity

Regulatory Safety Clearance: JECFA 'No Safety Concern' Determination Supports Flavor Procurement

Thiogeraniol has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned an Acceptable Daily Intake (ADI) classification of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. This determination, published in TRS 896-JECFA 53/32 with toxicology monograph FAS 44-JECFA 53/125, provides regulatory clearance that is not automatically extended to structurally related thiols or to geraniol in all application contexts. The RIFM safety assessment further confirms the absence of genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity concerns based on a comprehensive computational toxicology evaluation and read-across analysis [3]. The compound carries a Cramer Class I (low toxicity) classification [3]. This formal safety endorsement from authoritative international bodies reduces procurement risk for food and flavor applications.

Regulatory Safety JECFA Flavor Ingredient Food Additive Procurement Compliance

Optimal Application Scenarios for Thiogeraniol Based on Quantitative Differentiation Evidence


Long-Lasting Fine Fragrance and Personal Care Formulations Requiring Extended Substantivity

Thiogeraniol is optimally deployed in fine fragrance compositions, premium personal care products, and ambient scenting applications where extended fragrance longevity is a primary product requirement or market claim. The 197-hour substantivity at 1.00% in dipropylene glycol [1] enables formulators to design fragrances that maintain perceptible intensity over extended periods without requiring high initial loading concentrations. This performance characteristic is particularly valuable for eau de parfum and parfum concentrations, leave-on hair care products, fabric softeners, and reed diffusers where residual fragrance perception is a key consumer satisfaction metric.

Food and Beverage Flavor Systems Requiring Green, Sulfurous, Berry-Top Note Profiles with Regulatory Clearance

The JECFA 'No safety concern at current levels of intake' determination [2] enables thiogeraniol's deployment as a food flavoring agent (FEMA 3472, JECFA 524) in applications requiring green, sulfurous, fruity, berry, citrus, and minty top-note characteristics [1]. The high odor strength requiring evaluation at 1.00% solution or less [1] indicates potent flavor impact at low usage levels. Typical use levels in fragrance concentrates are recommended up to 0.0100% [1]. Applications include confectionery, beverages, savory flavor systems, and specialty food products where the distinctive sulfurous-green organoleptic profile provides differentiation that oxygenated terpenes cannot achieve.

Organosulfur Synthetic Intermediate Where Enhanced Nucleophilicity Is Required

The thiol (-SH) group in thiogeraniol confers enhanced nucleophilicity and reactivity compared to the hydroxyl (-OH) group of geraniol , making thiogeraniol a valuable intermediate in organosulfur synthetic routes. The compound can undergo oxidation to sulfoxides and sulfones, reduction to various derivatives, and nucleophilic substitution reactions to form thioethers and other sulfur-containing compounds . The higher lipophilicity (Log P 4.62-4.88) [3] also informs solvent selection and reaction medium optimization for synthetic applications. This differential chemical reactivity—rooted in the formal O→S substitution—positions thiogeraniol for synthetic pathways inaccessible to its oxygenated analog.

Cannabis and Botanical Terpene Blending Requiring Distinctive Sulfurous-Skunky Aromatic Complexity

Thiogeraniol belongs to the class of volatile sulfur compounds (VSCs) that have been identified as primary contributors to the characteristic 'skunky' and tropical citrus aroma profiles of cannabis cultivars [4]. As a monoterpene thiol, thiogeraniol provides a structurally authentic sulfur-containing terpenoid that can be blended with primary terpene compounds (e.g., myrcene) to reconstruct complex botanical aroma signatures [5]. The compound's green, sulfurous, fruity berry, citrus, minty, and catty odor descriptors [1] align with the aromatic complexity sought in premium cannabis-derived products, botanical extracts, and natural flavor reconstitutions. The high odor strength and extended substantivity [1] further support its utility in these emerging application areas.

Technical Documentation Hub

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